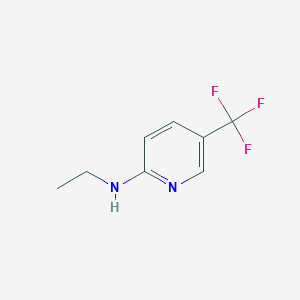

N-ethyl-5-(trifluoromethyl)pyridin-2-amine

Overview

Description

“N-ethyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with a molecular formula of C8H9F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The InChI code for “N-ethyl-5-(trifluoromethyl)pyridin-2-amine” is 1S/C8H9F3N2/c1-2-12-7-4-3-6 (5-13-7)8 (9,10)11/h3-5H,2H2,1H3, (H,12,13) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms in the molecule.Scientific Research Applications

N-ethyl-5-(trifluoromethyl)pyridin-2-amine: A Comprehensive Analysis of Scientific Research Applications

Catalysis: Trifluoromethylpyridines, including compounds like N-ethyl-5-(trifluoromethyl)pyridin-2-amine, are known to have applications in catalysis. They can act as catalysts or ligands in various chemical reactions, facilitating the formation of new compounds with high efficiency and selectivity .

Drug Design: The structural features of N-ethyl-5-(trifluoromethyl)pyridin-2-amine make it a valuable scaffold in drug design. Its ability to form stable bonds and interactions with biological targets can lead to the development of new pharmaceuticals .

Molecular Recognition: This compound’s unique structure allows it to be used in molecular recognition processes. It can bind selectively to specific molecules, which is crucial in biological assays and sensor technology .

Natural Product Synthesis: In the synthesis of natural products, N-ethyl-5-(trifluoromethyl)pyridin-2-amine can be utilized as a building block due to its reactivity and stability, contributing to the synthesis of complex organic molecules .

Fungicidal Activity: Research has indicated that pyrimidinamines, which share a similar core structure with N-ethyl-5-(trifluoromethyl)pyridin-2-amine, exhibit fungicidal properties. This suggests potential agricultural applications in protecting crops from fungal diseases .

Pharmaceutical Intermediates: Compounds with the trifluoromethyl group are often used as intermediates in pharmaceutical manufacturing. They can undergo various chemical reactions to produce active pharmaceutical ingredients .

Ligand Synthesis for Metal Complexes: The trifluoromethyl group and pyridine ring present in N-ethyl-5-(trifluoromethyl)pyridin-2-amine make it suitable for forming chelating ligands in metal complexes, which are used in catalysis and material science .

Key Intermediate for Synthesis: Trifluoromethylpyridines serve as key intermediates in the synthesis of other important compounds, such as herbicides like fluazifop. This highlights the compound’s role in agricultural chemistry .

properties

IUPAC Name |

N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEZJBROUSKOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00521700 | |

| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

89810-00-4 | |

| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)

![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)